7-(4-Methoxyphenoxy)-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone
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Overview
Description
7-(4-Methoxyphenoxy)-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone is a synthetic organic compound that belongs to the class of indanone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a methoxyphenoxy group, a thienylmethylene group, and a phenyl group attached to an indanone core, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methoxyphenoxy)-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indanone Core: The indanone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-indanone.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Grignard reaction, where phenylmagnesium bromide reacts with 1-indanone to form 3-phenyl-1-indanone.
Attachment of the Thienylmethylene Group: The thienylmethylene group can be introduced through a Knoevenagel condensation reaction, where 3-methyl-2-thiophene carboxaldehyde reacts with 3-phenyl-1-indanone in the presence of a base such as piperidine.
Addition of the Methoxyphenoxy Group: The final step involves the etherification of the compound with 4-methoxyphenol in the presence of a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
7-(4-Methoxyphenoxy)-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-(4-Methoxyphenoxy)-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of 7-(4-Methoxyphenoxy)-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may be due to the inhibition of pro-inflammatory enzymes, while its antioxidant properties could result from scavenging free radicals.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Hydroxyphenoxy)-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone
- 7-(4-Chlorophenoxy)-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone
- 7-(4-Nitrophenoxy)-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone
Uniqueness
Compared to similar compounds, 7-(4-Methoxyphenoxy)-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2Z)-7-(4-methoxyphenoxy)-2-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-3H-inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O3S/c1-18-15-16-32-25(18)17-23-26(19-7-4-3-5-8-19)22-9-6-10-24(27(22)28(23)29)31-21-13-11-20(30-2)12-14-21/h3-17,26H,1-2H3/b23-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXIMKVRRMPBQZ-QJOMJCCJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(C3=C(C2=O)C(=CC=C3)OC4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(C3=C(C2=O)C(=CC=C3)OC4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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